![molecular formula C10H12N2O4 B2473901 [甲基-(3-硝基苄基)-氨基]-乙酸 CAS No. 1116339-80-0](/img/structure/B2473901.png)

[甲基-(3-硝基苄基)-氨基]-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

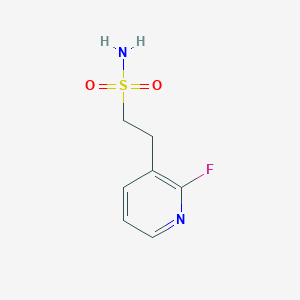

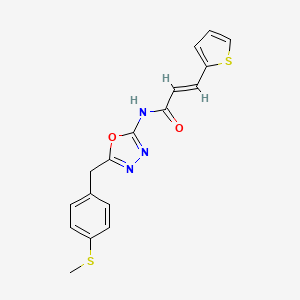

“[Methyl-(3-nitro-benzyl)-amino]-acetic acid” is an organic compound with the linear formula C10H12N2O4 . It is a derivative of benzoic acid, where the hydrogen of the carboxylic acid group has been replaced by a methyl group, and a nitro group has been added to the benzene ring .

Molecular Structure Analysis

The molecular structure of “[Methyl-(3-nitro-benzyl)-amino]-acetic acid” includes a benzene ring, a nitro group, and a carboxylic acid group . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule .Chemical Reactions Analysis

“[Methyl-(3-nitro-benzyl)-amino]-acetic acid” can undergo various chemical reactions. For instance, the nitro group can be reduced to an amine, and the carboxylic acid group can react with alcohols to form esters . The compound can also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “[Methyl-(3-nitro-benzyl)-amino]-acetic acid” would depend on its specific structure. For instance, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents . The melting point of a similar compound, methyl 3-nitrobenzoate, is reported to be between 78 - 80 °C .科学研究应用

1. 合成和化学反应

甲基-(3-硝基苄基)-氨基-乙酸及其衍生物在合成化学中发挥着重要作用。这些化合物已被用于各种合成工艺中。例如,它们已被用于合成新的脲基糖,作为 2-氨基-2-脱氧-D-吡喃葡萄糖苷和各种氨基酸的衍生物 (Piekarska-Bartoszewicz & Tcmeriusz, 1993)。此外,它们还参与某些氨基糖衍生物的脱氨基作用,从而形成独特的糖结构 (Bashford & Wiggins, 1950)。

2. 光敏性质

甲基-(3-硝基苄基)-氨基-乙酸衍生物表现出显着的光敏性质。这种特性在光化学领域尤为重要。一项研究强调了光敏 α-甲基硝基苄基化合物的有效合成,展示了它们在各种光化学应用中的潜力 (Salerno & Cleaves, 2004)。

3. 电化学传感应用

在电化学中,甲基-(3-硝基苄基)-氨基-乙酸的衍生物已被用于开发电化学传感器。例如,一项研究利用这些化合物检测持久性有毒有机污染物,表明它们在环境监测中的重要性 (Shah et al., 2017)。

4. 药物研究

在药物研究中,这些化合物已被探索用于合成具有抗菌和抗结核活性的衍生物。这方面突出了甲基-(3-硝基苄基)-氨基-乙酸在药物开发和药物化学中的重要性 (Maste et al., 2011)。

作用机制

Target of Action

It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, the nitro group in the compound could potentially undergo reduction reactions . Furthermore, the compound might undergo oxidation reactions, similar to other organic molecules when treated with strong oxidizing agents .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . For instance, they can affect the pathways involved in the production of plant hormones . They may also impact the pathways related to the treatment of various disorders in the human body .

Result of Action

For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The action, efficacy, and stability of [Methyl-(3-nitro-benzyl)-amino]-acetic acid can be influenced by various environmental factors. These could include temperature, pH, and the presence of other substances that could react with the compound. For instance, the compound’s reactivity could be influenced by the presence of strong oxidizing agents .

安全和危害

未来方向

The future directions for “[Methyl-(3-nitro-benzyl)-amino]-acetic acid” could involve its use in various chemical reactions, potentially as a building block for the synthesis of more complex molecules . Its properties and reactivity could make it useful in a range of applications, from pharmaceuticals to materials science .

属性

IUPAC Name |

2-[methyl-[(3-nitrophenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(7-10(13)14)6-8-3-2-4-9(5-8)12(15)16/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQDVFBBFUAJMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2473821.png)

![N-[(4-chlorophenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2473822.png)

![6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2473827.png)

![2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B2473835.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride](/img/structure/B2473836.png)

![2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile](/img/structure/B2473840.png)

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473841.png)